4-(3-Methyl-isothiazol-5-yl)-benzaldehyde
Overview
Description
The compound “4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester” is a chemical substance with the CAS number 39101-02-5 . Another related compound is “4-(3-Methyl-isothiazol-5-yl)-benzoic acid” with the CAS number 1261236-29-6 .
Molecular Structure Analysis
The molecular formula of “4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester” is C12H11NO2S . The molecular weight is 233.29 .Scientific Research Applications
Preservative Efficacy and Sensitization Risks
"4-(3-Methyl-isothiazol-5-yl)-benzaldehyde" is related to isothiazolinones, compounds known for their preservative efficacy. Kathon CG, a preservative that contains isothiazolinones, demonstrates significant preservative capabilities but also poses risks for contact dermatitis, especially in Europe and the United States. Sensitization often occurs via cosmetic products applied to damaged skin, highlighting the need for careful consideration of these compounds in consumer products (de Groot & Weyland, 1988).
Synthetic Applications in Organic Chemistry
Isothiazol derivatives like "4-(3-Methyl-isothiazol-5-yl)-benzaldehyde" find applications in synthetic organic chemistry. For instance, the synthesis of 5,5′-Methylene-bis(benzotriazole), a compound used as a metal passivator and in light-sensitive materials, highlights the utility of these chemicals in creating environmentally friendly and efficient synthetic routes (Gu et al., 2009).
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Research on the degradation of acetaminophen via advanced oxidation processes (AOPs) illustrates the broader applicability of compounds in environmental science. AOPs, possibly involving derivatives of isothiazolinones or related structures, can lead to the generation of various by-products with different kinetics and mechanisms, pointing to the potential environmental impact and the necessity for careful management of these compounds (Qutob et al., 2022).
Corrosion Inhibition
The application of isothiazol derivatives in corrosion inhibition, especially for metals like copper, showcases the chemical utility of these compounds. While not directly related to "4-(3-Methyl-isothiazol-5-yl)-benzaldehyde," the use of tolyltriazole, a related compound, in protecting copper and brass in various environments demonstrates the potential of these molecules in industrial applications (Walker, 1976).
properties
IUPAC Name |
4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-6-11(14-12-8)10-4-2-9(7-13)3-5-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLOGZKZHHDENS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001265263 | |
Record name | Benzaldehyde, 4-(3-methyl-5-isothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001265263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1401521-93-4 | |
Record name | Benzaldehyde, 4-(3-methyl-5-isothiazolyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1401521-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 4-(3-methyl-5-isothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001265263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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